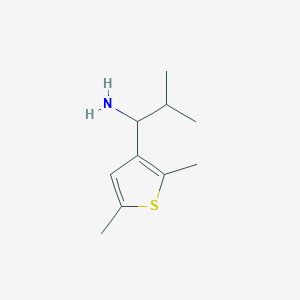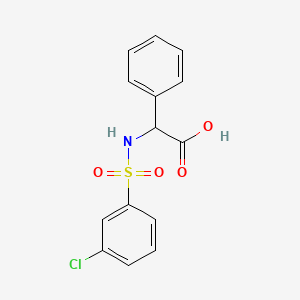
2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the phenylacetic acid group, the introduction of the chlorobenzenesulfonamido group, and the coupling of these two groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the phenylacetic acid and chlorobenzenesulfonamido groups could potentially introduce steric hindrance or electronic effects that could influence the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenylacetic acid and chlorobenzenesulfonamido groups. These groups could potentially participate in a variety of chemical reactions, including nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenylacetic acid group could potentially make the compound acidic, while the chlorobenzenesulfonamido group could introduce polarity .Applications De Recherche Scientifique
Penicillin Production Enhancement
Phenylacetic acid, a degradation product of penicillin, has been found to enhance penicillin production when added to the culture medium of penicillin-producing mold. This effect is attributed to the use of phenylacetic acid as a building block by the mold in penicillin synthesis, which increases the total penicillin yield in both surface and submerged cultures (Moyer & Coghill, 1947).
Interaction with Nucleosides
Phenylacetic acid derivatives have been studied for their reactions with various 2′-deoxyribonucleosides. These interactions, observed under physiological pH, are significant in understanding the chemical behavior of these compounds in biological systems, especially in the context of their potential therapeutic uses (Florea-Wang et al., 2007).
Molecular Docking and Biological Evaluation
Studies involving 3-(4-Sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione, synthesized from phenylacetic acid derivatives, have demonstrated its potential as a COX-2 inhibitor. This has implications for developing new therapeutic agents, particularly in the context of anti-inflammatory drugs (Ji-Sun Shin et al., 2012).
Plant Growth Regulation and Herbicidal Activity
The introduction of chlorine atoms into the benzene ring of phenylacetic acids, such as 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid, has shown significant effects on plant growth regulation. This knowledge contributes to the development of selective weed control agents (Pybus et al., 1958).
Metal Extraction
Phenylacetic acid is useful in the extraction of large quantities of certain ions, including iron(III), cobalt(II), and copper(II), among others. Its utility in increasing selectivity through pH control and masking has been demonstrated in various extraction processes (Adam et al., 1972).
Thromboxane A2 Antagonistic Activity
Various phenylacetic acid derivatives have been synthesized and evaluated for their thromboxane A2 antagonistic activities, revealing potential in developing new antiasthmatic and antithrombotic agents (Sakurai et al., 1996).
Antimicrobial Activity
Some derivatives of phenylacetic acid have shown promising antimicrobial activities, indicating their potential as effective antimicrobial agents. This has implications for the development of new antibiotics and treatments for microbial infections (Bedair et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that sulfonamides generally act as inhibitors of enzymes, particularly those involved in the synthesis of essential biomolecules .
Mode of Action
Sulfonamides, in general, are known to inhibit enzyme activity by mimicking the substrate’s structure and binding to the enzyme’s active site, thereby preventing the actual substrate from binding .
Biochemical Pathways
Sulfonamides typically interfere with the folic acid synthesis pathway in bacteria, inhibiting their growth and proliferation .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
As a sulfonamide, it likely inhibits bacterial growth and proliferation by interfering with folic acid synthesis .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of most chemical compounds .
Analyse Biochimique
Biochemical Properties
2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase isoforms, where it acts as an inhibitor . This inhibition affects the enzyme’s ability to catalyze the hydration of carbon dioxide, which is vital for many physiological processes. Additionally, the compound’s sulfonamide group allows it to form strong hydrogen bonds with the active sites of enzymes, enhancing its inhibitory effects.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase can lead to altered pH regulation within cells, impacting various metabolic processes . Furthermore, the compound’s ability to inhibit specific enzymes can result in changes in gene expression patterns, affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly carbonic anhydrase, through its sulfonamide group, leading to enzyme inhibition . This binding disrupts the enzyme’s normal function, preventing the conversion of carbon dioxide to bicarbonate and protons. Additionally, the compound may influence other molecular pathways by interacting with various proteins and receptors, leading to downstream effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibitory effects on enzyme activity, leading to prolonged changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects by inhibiting specific enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic processes and potential damage to tissues. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase, influencing the conversion of carbon dioxide to bicarbonate . This interaction affects metabolic flux and metabolite levels within cells. Additionally, the compound may be metabolized by other enzymes, leading to the formation of metabolites that can further influence cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical and cellular effects.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-7-4-8-12(9-11)21(19,20)16-13(14(17)18)10-5-2-1-3-6-10/h1-9,13,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFCZDZCVNWPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



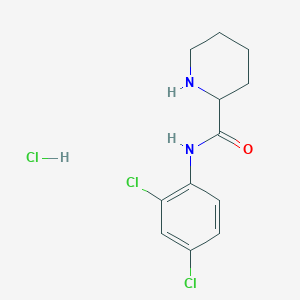

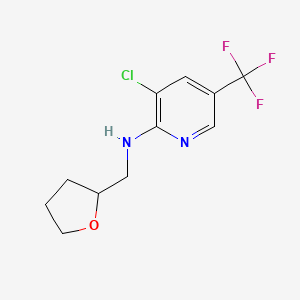
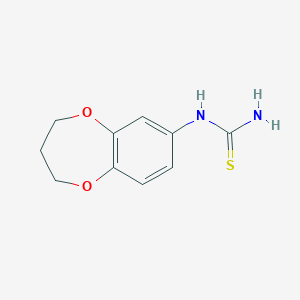
![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)
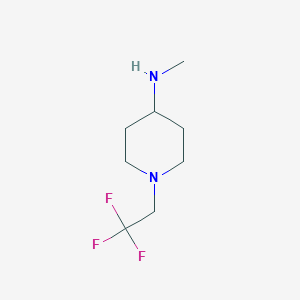

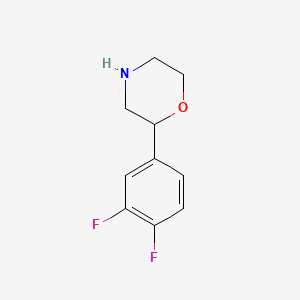

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)


![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
